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The following table details specific experimental approaches and their rationales, as identified in the current

literature.

Strategy Experimental Formulation & Workflow Key Findings & Efficacy Data Ref

| Bacteria-Assisted Liposomes | 1. Prepare Celastrol-loaded PEGylated liposomes. 2. Modify surface with

Lactoferrin (for cancer cell targeting). 3. Coat with Carboxymethyl Chitosan (CMCS). 4. Adsorb onto

Bifidobacterium infantis (for tumor hypoxia targeting). 5. In vivo: Use mouse lung cancer model (e.g.,

C57BL/6J mice, LLC cell line). | CMCS coating degrades in acidic tumor microenvironment. System

inhibited tumor growth and significantly minimized celastrol-induced liver damage in mice. | [1] | | Dose

Optimization | 1. In vivo: Administer low-dose (e.g., 1-2 mg/kg) vs. high-dose (e.g., 10 mg/kg) Celastrol to

C57BL/6J mice. 2. Assess histopathology of thymus/spleen. 3. Use RNA-Seq and IHC/mIHC to analyze

PI3K-Akt pathway genes (EGFR, PIK3C, Akt3) and proteins (p-AKT, p-PI3K, PTEN). | Low dose:

Suppressed PI3K-Akt signaling (downregulated mTOR), offered protection. High dose: Activated PI3K-Akt,

caused lymphocyte depletion and immunotoxicity. Conclusion: Effect is bidirectionally dose-dependent. |

[2] | | Chemical Modification | Introduce hydrophilic groups (e.g., Piperazine, Polyethylene Glycol - PEG)

at the C-3, C-20, or C-29 positions of the celastrol molecule. | Improves water solubility, metabolic stability,

and safety profile by altering physicochemical properties. | [3] [4] |
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Herb-Drug Interactions: Celastrol can inhibit major human Cytochrome P450 enzymes (CYP1A2,

2C19, 2D6, 2E1, 3A4) [5]. This is a critical factor for clinical translation and combination therapies.
Critical Parameter - Dose: The PI3K-Akt pathway study [2] provides a clear mechanistic warning:

the line between efficacy and toxicity is exceptionally fine. Meticulous, disease-model-specific dose-
finding studies are non-negotiable.

Choosing a Strategy: The choice of strategy depends on your research goal. Bacteria-assisted
delivery [1] is innovative for solid tumors, while dose optimization [2] is a fundamental, cost-

effective approach for all applications. Chemical modification [3] [4] requires significant medicinal
chemistry expertise.

Visual Guide: Mechanisms and Workflows

To help visualize the core concepts of dose dependency and the bacteria-assisted delivery workflow, I have

created the following diagrams.
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(Celastrol Dose-Dependent Immunotoxicity)
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Preparation of Bif@CLC-LP Biohybrid

In Vivo Targeting & Release

1. Prepare Celastrol-Loaded
PEGylated Liposomes (Cel-LP)

2. Surface Modify with
Lactoferrin (CL-LP)

3. Coat with pH-sensitive
Carboxymethyl Chitosan (CLC-LP)

4. Adsorb onto
Bifidobacterium infantis

Bif@CLC-LP Biohybrid

5. Intravenous Injection

6. Bacteria target hypoxic
regions of tumor

7. Acidic TME degrades
CMCS coating

8. Lactoferrin-targeted
liposomes released
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9. Receptor-mediated uptake
by cancer cells

10. Induction of ROS & Apoptosis
with Reduced Off-Target Toxicity

Click to download full resolution via product page

(Bacteria-Assisted Liposome Delivery Workflow)

I hope this structured technical guide provides a solid foundation for your work. The field of nanodelivery, in

particular, appears to be a key avenue for overcoming the historical challenges associated with this potent

compound.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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